molecular formula C8H9NO3S B12436953 4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12436953
M. Wt: 199.23 g/mol
InChI Key: CJGDBMKBUQJAFY-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with methylthio and methyl groups at positions 2 and 4, respectively, along with a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is cataloged under CAS number 870761-04-9 and has been listed in specialty chemical inventories (e.g., CymitQuimica and Enamine Ltd.), though commercial availability is currently discontinued . Its synthesis typically involves multicomponent reactions under basic conditions, as inferred from analogous protocols for related pyridine derivatives .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-4-3-5(10)9-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)

InChI Key

CJGDBMKBUQJAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and methylthioacetic acid in the presence of a dehydrating agent can yield the desired compound. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained at around 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as metal complexes or enzymes can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent, temperature around 0-25°C.

    Substitution: Alcohols or amines, DCC, DMAP (4-dimethylaminopyridine) as catalyst, dichloromethane as solvent, temperature around 0-25°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or proteins, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared to the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Features Synthesis Yield Key Properties/Activities Reference(s)
This compound Methylthio (C2), methyl (C4), carboxylic acid (C3) Not reported Discontinued commercially; no bioactivity data reported
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid Methoxy (C4), carboxylic acid (C3) Not reported 95% purity; no bioactivity data reported
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), methyl (C6), pyrimidine core (vs. pyridine) Not reported Safety data available (SDS); no bioactivity data
6-Methyl-3-(3-nitrophenyl)-2-oxo-2H-pyran-5-carboxylic acid Nitrophenyl (C3), pyranone core (vs. dihydropyridine) High yield Antimicrobial activity against B. subtilis (MIC: 31.3 μg/mL)
6-(5-(5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Thienothiophene fusion, cyano group, dual dihydropyridine cores 67% yield Deep red crystal; IR bands at 1722–1631 cm⁻¹ (C=O); antimicrobial activity not tested

Key Observations:

Structural Variations and Core Modifications The methoxy analog () replaces the methylthio group with a methoxy substituent, likely altering electronic properties (e.g., reduced lipophilicity compared to methylthio).

Synthesis and Yield Multicomponent reactions using methanol/NaOH () are efficient for synthesizing methylthio-substituted dihydropyrimidines (30-minute reaction time, yields >70%), suggesting similar conditions could apply to the target compound. The nitrophenyl-substituted pyranone () achieves high yields via recyclization, indicating that electron-withdrawing groups (e.g., nitro) stabilize intermediates .

Bioactivity Only the nitrophenyl-pyranone derivative () demonstrates significant antimicrobial activity (MIC: 31.3 μg/mL against B. subtilis), suggesting that electron-deficient aromatic substituents enhance bioactivity. The absence of data for the target compound limits direct comparisons .

Physicochemical Properties The thienothiophene-fused compound () has a high melting point (287–289°C), attributed to its rigid fused-ring system. The target compound’s melting point remains unreported but is expected to be lower due to its simpler structure .

Biological Activity

4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 57663-05-5) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H9_9NO3_3S
  • Molecular Weight : 199.23 g/mol
  • Structure : The compound features a dihydropyridine ring with a carboxylic acid and a methylthio group, contributing to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed activity against various microbial strains. The introduction of carboxylic groups enhanced the antimicrobial efficacy by 2–3 folds due to improved ligand-protein interactions.

CompoundMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
9bE. coli, S. aureus4 μg/mL
9dK. pneumonia, S. aureus4 μg/mL
9kF. oxysporum4 μg/mL

These findings suggest that the compound could be developed into a potential antimicrobial agent through further modifications .

Anticancer Activity

Studies have shown that dihydropyridine derivatives possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways through the regulation of gene expression related to apoptosis.

In one study, the compound's effect on gene expression was assessed using quantitative PCR (qPCR), revealing significant upregulation of pro-apoptotic genes such as Bax and p53 , while downregulating anti-apoptotic genes like Bcl2 and CDK4 .

Cell LineIC50 (μg/mL)Mechanism of Action
HCT116193.93Induction of apoptosis via Bax and p53
A549<371.36Modulation of apoptotic gene expression

These results indicate that this compound has potential as an anticancer agent .

Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects, particularly as calcium channel blockers. This class of compounds can influence vascular smooth muscle relaxation and cardiac contractility, making them useful in treating hypertension and angina.

The compound's ability to bind to L-type calcium channels suggests it may serve as a lead molecule for developing cardiovascular drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Interaction with calcium channels leading to vasodilation.
  • Gene Regulation : Modulating the expression of apoptosis-related genes.
  • Antimicrobial Action : Enhancing membrane permeability or inhibiting essential microbial enzymes.

Case Studies

Several case studies have explored the pharmacological potential of dihydropyridine derivatives:

  • A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than standard chemotherapeutics.
  • Another investigation revealed promising results in treating bacterial infections resistant to conventional antibiotics.

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